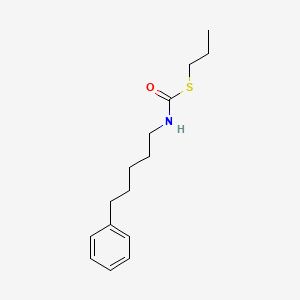

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester

Description

Properties

CAS No. |

96021-99-7 |

|---|---|

Molecular Formula |

C15H23NOS |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

S-propyl N-(5-phenylpentyl)carbamothioate |

InChI |

InChI=1S/C15H23NOS/c1-2-13-18-15(17)16-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,16,17) |

InChI Key |

NXPHBCDDYFMKJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)NCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Thioesterification via Carbamothioic Acid and Thiol

A common and reliable method involves the condensation of carbamothioic acid with S-propyl thiol under dehydrating conditions:

- Reagents: Carbamothioic acid (or its activated derivative), S-propyl thiol.

- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be used to promote esterification.

- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran.

- Conditions: Reflux under inert atmosphere to avoid oxidation of thiol.

This method yields the S-propyl ester by nucleophilic attack of the thiol sulfur on the carbamothioic acid carbonyl carbon, followed by elimination of water.

Alkylation of Carbamothioic Acid Derivatives

Alternatively, alkylation of carbamothioic acid derivatives with 5-phenylpentyl halides can be employed:

- Reagents: Carbamothioic acid salt or thiolate anion, 5-phenylpentyl bromide or chloride.

- Base: Mild bases such as triethylamine or sodium hydride to generate the thiolate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF).

- Conditions: Stirring at room temperature or mild heating.

This approach forms the carbamothioic acid intermediate, which can then be esterified with S-propyl alcohol to give the target compound.

Esterification of Carbamothioic Acid with S-propyl Alcohol

Direct esterification of carbamothioic acid with S-propyl alcohol under acidic catalysis is another viable route:

- Reagents: Carbamothioic acid, S-propyl alcohol.

- Catalyst: Strong acid catalysts such as p-toluenesulfonic acid.

- Conditions: Removal of water by azeotropic distillation to drive the equilibrium toward ester formation.

This method requires careful monitoring to prevent hydrolysis and ensure high purity.

Experimental Data and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 60–80 °C | Reflux or controlled heating |

| Solvent | DCM, THF, DMF | Anhydrous preferred |

| Catalyst | Sulfuric acid, p-TsOH, Lewis acids | Catalyst choice affects yield and purity |

| Reaction Time | 4–24 hours | Longer times may increase conversion |

| Molar Ratios | Carbamothioic acid : S-propyl thiol = 1:1.1 | Slight excess of thiol to drive reaction |

| Purification | Column chromatography or recrystallization | To isolate pure ester |

Optimization studies indicate that the use of anhydrous conditions and slight excess of S-propyl thiol or alcohol improves yield and reduces side products.

Analytical Characterization

The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm ester formation and substitution pattern.

- Mass Spectrometry (MS): LC-MS confirms molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR): Identification of characteristic carbamothioic acid ester bands.

- Melting Point and Purity: Confirmed by differential scanning calorimetry (DSC) and HPLC.

For example, LC-MS data for related sulfinothioic acid esters show a precursor ion at m/z 167.06 corresponding to the [M+H]^+ ion, with retention times around 6.26 minutes under UPLC conditions using C18 columns and positive ESI mode.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thioesterification | Carbamothioic acid + S-propyl thiol | Acid catalyst, reflux | Direct, straightforward | Requires anhydrous conditions |

| Alkylation + Esterification | Carbamothioic acid salt + 5-phenylpentyl halide + S-propyl alcohol | Base, aprotic solvent | Modular, flexible | Multi-step, longer synthesis |

| Direct Esterification | Carbamothioic acid + S-propyl alcohol | Acid catalyst, azeotropic distillation | Simple reagents | Equilibrium reaction, water removal needed |

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules through various reactions such as oxidation to sulfoxides and sulfones or reduction to alcohols.

2. Biological Activity

- Antimicrobial Properties : Research indicates that carbamothioic acid derivatives can exhibit antimicrobial and antifungal properties. This makes them candidates for developing new antimicrobial agents.

- Enzyme Interaction : Studies have shown that similar compounds can inhibit cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Pharmaceutical Development

- Drug Formulation : The compound's unique structure allows for exploration in drug formulation, particularly in designing novel therapeutic agents that target specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of carbamothioic acid derivatives against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative to traditional antibiotics.

Case Study 2: Cholinesterase Inhibition

Research focused on the inhibition of cholinesterase by carbamothioic acid derivatives demonstrated promising results in vitro. These findings suggest that such compounds could be developed into treatments for neurodegenerative conditions where cholinesterase inhibition is beneficial.

Mechanism of Action

The mechanism of action of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The phenyl group provides additional stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The 5-phenylpentyl group introduces aromaticity and hydrophobicity, distinguishing it from aliphatic analogs.

Comparison with Structurally Similar Compounds

Pebulate (Carbamothioic Acid, Butylethyl-, S-Propyl Ester)

Vernolate (Carbamothioic Acid, Dipropyl-, S-Propyl Ester)

Butylate (Carbamothioic Acid, Bis(2-Methylpropyl)-, S-Ethyl Ester)

Molecular Weight and Lipophilicity

| Compound | MW (g/mol) | logP |

|---|---|---|

| Target Compound | 265.414 | ~4.0* |

| Pebulate | 203.345 | 3.372 |

| Vernolate | 203.345 | 3.372 |

| Butylate | 217.37 | ~3.5† |

*Estimated based on structural analogy; †Estimated from alkyl chain differences.

Toxicological and Environmental Considerations

- Neurotoxicity : Thiocarbamates like Pebulate and Butylate inhibit acetylcholinesterase, but the target compound’s phenyl group may alter toxicity mechanisms ().

- Environmental Persistence: The aromatic ring in the target compound may slow microbial degradation compared to aliphatic analogs (). Pebulate and Vernolate are classified as moderately persistent in soil ().

Regulatory and Commercial Status

- Pebulate/Vernolate: Widely regulated due to herbicide use and toxicity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.